tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate
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Overview
Description
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C9H17N3O3 and a molecular weight of 215.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a hydroxycarbamimidoyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate typically involves multiple steps. One common method includes the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . This reaction produces tert-butyl N-hydroxycarbamate, which can then be further reacted with cyclopropylamine to yield the desired compound. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Scientific Research Applications
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]carbamate: This compound has a similar structure but with a methylethyl group instead of a cyclopropyl ring.
tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound contains a hydroxymethyl group instead of a hydroxycarbamimidoyl group.
The uniqueness of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate lies in its combination of the cyclopropyl ring and the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O3 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C9H17N3O3/c1-8(2,3)15-7(13)11-9(4-5-9)6(10)12-14/h14H,4-5H2,1-3H3,(H2,10,12)(H,11,13) |
InChI Key |
SHIVMBCEJOJVBU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=NO)N |
Origin of Product |
United States |
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